Bienvenue dans la boutique en ligne BenchChem!

2-Oxa-5-azabicyclo[2.2.1]heptane

Medicinal Chemistry Process Chemistry Building Block Synthesis

2-Oxa-5-azabicyclo[2.2.1]heptane (CAS 279-33-4) is a conformationally constrained bicyclic heterocycle containing both oxygen and nitrogen atoms within a bridged [2.2.1] framework. This core structure functions as a rigidified morpholine surrogate in medicinal chemistry, offering enhanced conformational control over linear morpholine or piperidine moieties.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 279-33-4
Cat. No. B1307477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-5-azabicyclo[2.2.1]heptane
CAS279-33-4
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESC1C2CNC1CO2
InChIInChI=1S/C5H9NO/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2
InChIKeyDIQOUXNTSMWQSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxa-5-azabicyclo[2.2.1]heptane (CAS 279-33-4): A Conformationally Constrained Bridged Morpholine Scaffold for Drug Discovery


2-Oxa-5-azabicyclo[2.2.1]heptane (CAS 279-33-4) is a conformationally constrained bicyclic heterocycle containing both oxygen and nitrogen atoms within a bridged [2.2.1] framework. This core structure functions as a rigidified morpholine surrogate in medicinal chemistry, offering enhanced conformational control over linear morpholine or piperidine moieties [1]. The bicyclic architecture imposes distinct spatial constraints on substituents, which can be exploited to modulate target binding and physicochemical properties. The compound serves as a versatile building block for the construction of backbone-constrained analogues of clinically validated pharmacophores, including γ-aminobutyric acid (GABA)-mimetic frameworks [2]. Key predicted physicochemical parameters include a boiling point of approximately 154 °C, density of 1.074 g/cm³, and a pKa of 9.12 ± 0.20 .

Procurement Risk Assessment: Why Generic Morpholine or Piperidine Alternatives Cannot Replace 2-Oxa-5-azabicyclo[2.2.1]heptane


The rigid bicyclic [2.2.1] framework of 2-oxa-5-azabicyclo[2.2.1]heptane imposes a fixed spatial orientation of its heteroatoms that fundamentally differs from the conformational flexibility inherent in linear morpholine or piperidine analogues. This conformational pre-organization translates directly into altered target binding kinetics, selectivity profiles, and metabolic stability that cannot be replicated by rotating flexible single bonds in simpler amino heterocycles [1]. Specifically, the bridgehead carbon architecture locks the nitrogen lone pair into a defined trajectory and restricts the oxygen atom to a predictable spatial coordinate, thereby reducing the entropic penalty upon receptor engagement relative to unconstrained alternatives [2]. Consequently, substitution of this scaffold with generic morpholine or piperidine building blocks—even those bearing identical substituents—will predictably alter the three-dimensional pharmacophore presentation, potentially compromising potency, selectivity, or ADME properties in ways that are not remediable through formulation or dose adjustment [3].

Quantitative Differentiation Guide: Head-to-Head Evidence for 2-Oxa-5-azabicyclo[2.2.1]heptane vs. Comparator Scaffolds


Synthesis Efficiency Benchmarking: 70% Total Yield for (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane vs. 59% for Prior Route

The Zhang 2014 synthetic protocol provides (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane in a six-step sequence from trans-4-hydroxy-L-proline with an overall yield of 70% [1]. This represents an 11% absolute yield improvement over the earlier Portoghese 1971 method, which employed a seven-step N-benzoyl protection strategy and achieved a total yield of 59% [2]. The Cbz-based approach eliminates the hazardous diazomethane methylation step required in the Portoghese procedure, thereby enhancing both safety and scalability [1].

Medicinal Chemistry Process Chemistry Building Block Synthesis

Kinase Inhibition Potency: Sub-Nanomolar IC50 Values Achieved with (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane-Containing Ligands

Derivatives bearing the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane moiety exhibit potent inhibition against multiple kinase targets. A compound from US20250051309 (Example 10.10) incorporating this scaffold demonstrated an IC50 of 0.700 nM against mitogen-activated protein kinase 14 (p38α MAPK) [1]. Separately, a derivative from US20240092784 (Example 753) achieved an IC50 of 0.480 nM against human sepiapterin reductase (SPR) [2]. Another structurally related ligand (BDBM660102) displayed an IC50 of 0.640 nM in the same SPR assay [3].

Kinase Inhibition Enzymology Oncology Immunology

Conformational Constraint as a Morpholine Surrogate: Backbone-Constrained GABA Analogue Design

The 2-oxa-5-azabicyclo[2.2.1]heptane core functions as a carbon-atom bridged morpholine, imposing a fixed spatial arrangement that is absent in unconstrained morpholine [1]. This rigidification has been exploited to generate backbone-constrained analogues of baclofen and pregabalin—FDA-approved GABAergic drugs—by attaching an acetic acid moiety to the C-3 position, thereby embedding a γ-aminobutyric acid (GABA) pharmacophore within a conformationally locked framework [2]. In contrast, unconstrained morpholine-containing analogues exhibit multiple low-energy conformations, leading to entropic penalties upon receptor binding.

Conformational Analysis GABAergic Pharmacology Scaffold Design CNS Drug Discovery

Industrial Applicability: Hoffmann-La Roche Patent Portfolio Covering Psychiatric, Metabolic, and Cardiovascular Indications

Hoffmann-La Roche has filed multiple patent families centered on 2-oxa-5-azabicyclo[2.2.1]heptane derivatives. US2017/0137435 A1 claims compounds of formula I incorporating this scaffold for the treatment of psychiatric, metabolic, cardiovascular, and sleep disorders [1]. A related Japanese patent JP6275870 specifically claims 5-oxa-2-azabicyclo[2.2.1]heptane derivatives as TAAR1 (trace amine-associated receptor 1) modulators for depression, anxiety, ADHD, schizophrenia, Parkinson's disease, and metabolic conditions [2]. This patent activity contrasts with the more limited industrial deployment of simpler morpholine or piperidine scaffolds in the same therapeutic areas.

Pharmaceutical Patent TAAR1 Modulation CNS Disorders Metabolic Disease

Predicted Physicochemical Properties: pKa and Lipophilicity Positioning Relative to Morpholine

The predicted pKa of 2-oxa-5-azabicyclo[2.2.1]heptane is 9.12 ± 0.20 . This value positions the basicity of the bridged morpholine nitrogen slightly lower than that of unconstrained morpholine (pKa ≈ 8.3–8.5 for the conjugate acid of morpholine) [1]. The modest elevation in basicity relative to morpholine may influence protonation state at physiological pH (7.4) and consequently affect membrane permeability and volume of distribution. The predicted density is 1.074 g/cm³ with a boiling point of approximately 154 °C .

Physicochemical Properties ADME Prediction Lead Optimization Drug-likeness

Procurement-Driven Application Scenarios for 2-Oxa-5-azabicyclo[2.2.1]heptane


Medicinal Chemistry: Backbone-Constrained GABA Analogue Synthesis

The 2-oxa-5-azabicyclo[2.2.1]heptane core provides a rigid, pre-organized framework for constructing conformationally locked analogues of GABAergic drugs such as baclofen and pregabalin [1]. Procurement of this scaffold is indicated for research programs aiming to improve the selectivity or metabolic stability of GABA-mimetic pharmacophores by reducing the entropic penalty associated with flexible linkers. The C-3 disubstituted derivatives described by Garsi et al. (2022) offer a direct synthetic entry to this chemical space.

Kinase and Enzyme Inhibitor Lead Optimization

Ligands incorporating the (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane moiety have demonstrated sub-nanomolar IC50 values against p38α MAPK (0.700 nM) and human sepiapterin reductase (0.480–0.640 nM) [2][3]. Procurement of this scaffold is appropriate for lead optimization campaigns targeting kinases, reductases, or other enzymes where a rigid, spatially defined amine-ether pharmacophore is required to achieve high-affinity binding. The scaffold may be particularly valuable when unconstrained morpholine analogues exhibit insufficient potency or unfavorable off-target profiles.

CNS Drug Discovery: TAAR1 and Psychiatric Indication Programs

The Hoffmann-La Roche patent portfolio establishes the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold as a privileged core for TAAR1 modulation, with claimed utility in depression, anxiety, ADHD, schizophrenia, and related CNS disorders [4][5]. Procurement of this building block is strategically relevant for medicinal chemistry teams pursuing trace amine-associated receptor targets or developing next-generation psychiatric therapeutics where the constrained morpholine geometry may confer improved brain penetration or reduced off-target polypharmacology.

Process Chemistry: Scalable Synthesis of (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane

The Zhang 2014 six-step protocol from trans-4-hydroxy-L-proline provides the (1S,4S) stereoisomer in 70% overall yield using Cbz protection, representing the most efficient and scalable route reported to date [6]. This method eliminates the hazardous diazomethane step present in earlier syntheses. Procurement of the scaffold from suppliers employing this or an equivalent improved route minimizes cost of goods and ensures reliable supply for multi-gram to kilogram scale requirements in preclinical development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxa-5-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.